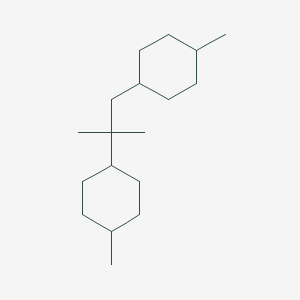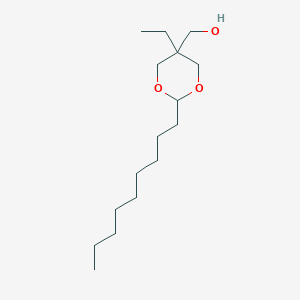
(5-Ethyl-2-nonyl-1,3-dioxan-5-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethyl-2-nonyl-1,3-dioxan-5-YL)methanol is a chemical compound with the molecular formula C14H28O3 It is characterized by a dioxane ring structure with an ethyl and nonyl substituent, and a methanol group attached to the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-2-nonyl-1,3-dioxan-5-YL)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the cyclization process.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Solvents like toluene or dichloromethane to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purifying the necessary diols and aldehydes/ketones.
Reaction Setup: Utilizing reactors designed for efficient mixing and temperature control.
Purification: Employing techniques such as distillation or crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(5-Ethyl-2-nonyl-1,3-dioxan-5-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dioxane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted dioxane derivatives.
Aplicaciones Científicas De Investigación
(5-Ethyl-2-nonyl-1,3-dioxan-5-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (5-Ethyl-2-nonyl-1,3-dioxan-5-YL)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxane ring structure allows for specific binding interactions, while the methanol group can participate in hydrogen bonding. These interactions can modulate biological pathways and result in various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Methyl-2-nonyl-1,3-dioxan-5-YL)methanol
- (5-Ethyl-2-decyl-1,3-dioxan-5-YL)methanol
- (5-Ethyl-2-nonyl-1,3-dioxan-5-YL)ethanol
Uniqueness
(5-Ethyl-2-nonyl-1,3-dioxan-5-YL)methanol is unique due to its specific substituents on the dioxane ring, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
116651-92-4 |
|---|---|
Fórmula molecular |
C16H32O3 |
Peso molecular |
272.42 g/mol |
Nombre IUPAC |
(5-ethyl-2-nonyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C16H32O3/c1-3-5-6-7-8-9-10-11-15-18-13-16(4-2,12-17)14-19-15/h15,17H,3-14H2,1-2H3 |
Clave InChI |
PSQZTZBHTKCBJJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1OCC(CO1)(CC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


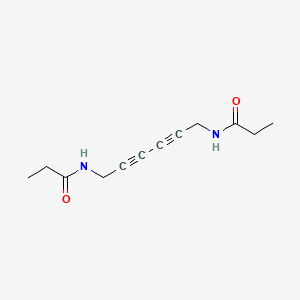
![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)
![4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde](/img/structure/B14311639.png)
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
![2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine](/img/structure/B14311653.png)
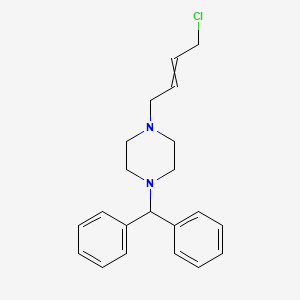

![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)
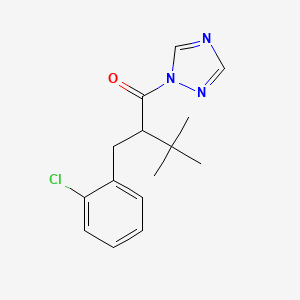
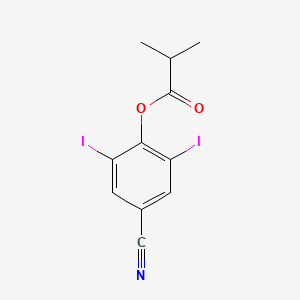
![2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14311675.png)
